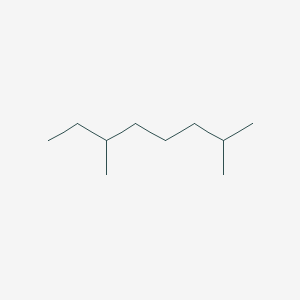
2,6-Dimethyloctane
Overview
Description
2,6-Dimethyloctane, also known as this compound, is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91459. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation in Microorganisms
Research indicates that 2,6-dimethyloctane can be produced through the biotransformation of myrcene by the microorganism Pseudomonas aeruginosa. This process yields this compound as a major product, demonstrating the microbe's ability to convert myrcene into this compound (Esmaeili & Hashemi, 2011).
Catalytic Hydrogenation
A study on the hydrogenation of β-myrcene shows that different noble metal catalysts yield varying amounts of this compound. For instance, palladium catalysts can produce it with approximately 95% yield, indicating its potential for efficient synthesis (Bogel-Łukasik et al., 2009).
Electrolytic Reduction Studies
The electrolytic reduction of 6-chloro-2,6-dimethyloctane has been studied to understand the stereochemistry of the reaction and the mechanism of electroreduction in organic compounds, leading to the formation of this compound (Nonaka, Ota, & Odo, 1977).
Diesel Fuel Additives
Myrcene and limonene, when hydrogenated, form this compound, which has been tested as a diesel fuel additive. Its addition to diesel fuel meets ASTM specifications and shows potential as a renewable route to fuel additives (Tracy, Chen, Crunkleton, & Price, 2009).
Synthesis of Pheromones
This compound is also used in the synthesis of pheromones, like those for the cowpea weevil, indicating its role in biochemical and ecological studies (Nakai et al., 2005).
Environmental Geochemistry
In the field of organic geochemistry, this compound has been used as a marker to distinguish between marine and terrigenous oils, aiding in the study of oil source and depositional environments (Cheng, Wang, Huang, & Wang, 2015).
Safety and Hazards
Properties
IUPAC Name |
2,6-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHPSXXQIPKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058628 | |
| Record name | 2,6-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Dimethyloctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2051-30-1 | |
| Record name | 2,6-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYLOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 2,6-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-dimethyloctane?
A1: this compound has the molecular formula C10H22 and a molecular weight of 142.28 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for structural characterization of hydrocarbons like this compound. []
Q3: How is this compound synthesized using catalysts?
A3: this compound can be synthesized via the hydrogenation of β-myrcene, a monoterpene. This reaction is effectively catalyzed by noble metals like palladium (Pd) supported on alumina in the presence of high-pressure carbon dioxide. Palladium exhibits high activity and selectivity for this reaction, yielding primarily this compound. []
Q4: Does the stereochemistry of reactions involving this compound precursors influence product outcomes?
A5: Yes, studies focusing on the reduction of optically active 6-chloro-2,6-dimethyloctane highlight the importance of stereochemistry. Electrolytic reduction at a mercury cathode in various organic solvents yielded this compound with an inversion of the absolute configuration. This indicates a stereochemical preference during the reduction process. [, ]
Q5: Are there other stereochemical aspects to consider in this compound synthesis?
A6: Research demonstrates that the reduction of optically active 6-chloro-2,6-dimethyloctane using alkali metals in liquid ammonia predominantly retains the initial configuration. This suggests a reaction pathway involving carbanions and underscores the importance of reaction conditions in influencing stereochemical outcomes. []
Q6: Is this compound found naturally?
A7: Yes, this compound has been identified as a component in the essential oil of Hypericum perforatum L. subsp. perforatum, a plant known for its medicinal properties. This suggests a potential biological role for this compound in the plant. []
Q7: What is the role of this compound in the pheromone systems of insects?
A8: Research indicates that a diastereomeric mixture of this compound-1,8-dioic acid functions as a copulation release pheromone in the cowpea weevil (Callosobruchus maculatus). This highlights the ecological significance of this compound derivatives in chemical communication among insects. [, ]
Q8: Can this compound serve as a building block for more complex molecules?
A9: Absolutely. Researchers have developed strategies to synthesize all four stereoisomers of this compound, utilizing them as chiral building blocks for valuable compounds. These strategies rely on efficient and scalable methods, showcasing the potential of this compound in organic synthesis. [, ]
Q9: What are the potential applications of this compound in fuel development?
A10: this compound is considered a potential component of sustainable aviation fuels (SAF). Studies have explored its production from linalool, a naturally occurring terpene alcohol, through a combination of dehydration, cyclization, and hydrogenation reactions using heterogeneous catalysts. []
Q10: What is the environmental impact of this compound?
A11: While specific ecotoxicological data for this compound are limited in the provided research, it's crucial to consider the environmental impact of any chemical production and use. Further research is needed to assess its biodegradability and potential effects on ecosystems. []
Q11: Are there alternative compounds with similar properties to this compound?
A12: Yes, other branched alkanes with similar chain lengths and structures, like 2,5-dimethylhexane, may exhibit comparable properties. Further research is needed to fully evaluate their performance and suitability as alternatives in specific applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
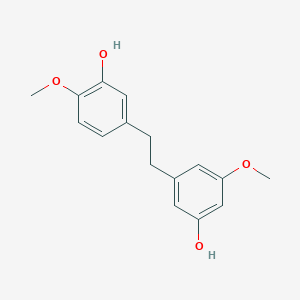

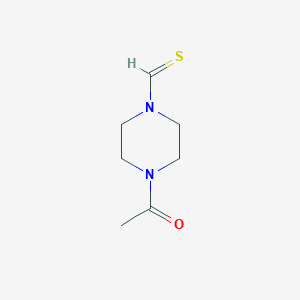
![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)
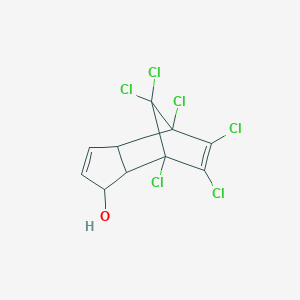
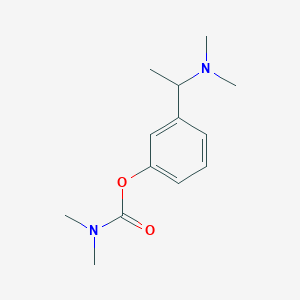
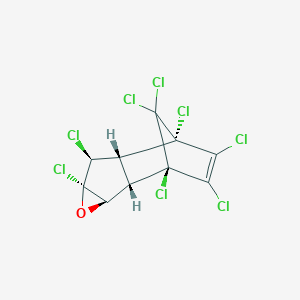
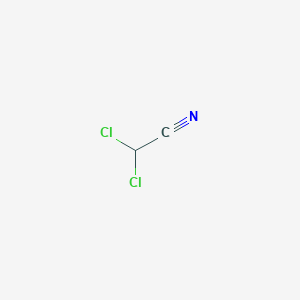
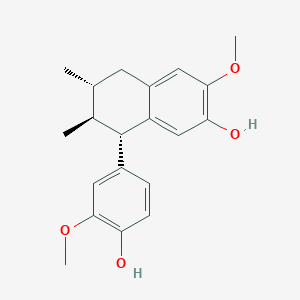
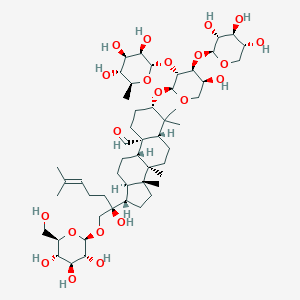
![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)



